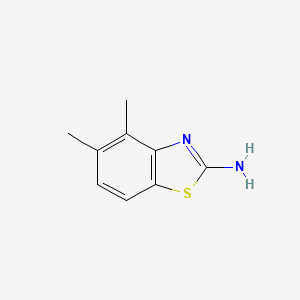

4,5-Dimethyl-1,3-benzothiazol-2-amine

Description

Significance of the Benzothiazole (B30560) Core in Heterocyclic Chemistry

The benzothiazole ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a cornerstone in heterocyclic chemistry due to its widespread presence in molecules exhibiting significant biological activity. nih.gov This structural motif is found in a variety of natural products, both marine and terrestrial. nih.gov The presence of electron-rich nitrogen and sulfur atoms, combined with a planar aromatic system, allows for diverse chemical interactions and functionalizations. mdpi.com

The versatility of the benzothiazole core makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. nih.gov Its derivatives are investigated for a wide array of therapeutic applications. The ability of the benzothiazole moiety to act as a pharmacophore has spurred extensive research into the synthesis of novel derivatives with enhanced or specific activities. nih.gov Furthermore, these compounds are crucial in materials science, finding use as imaging reagents, in the development of fluorescent materials, and as components in electroluminescent devices. nih.govmdpi.com

Overview of Academic Research Perspectives on Benzothiazole Derivatives

Academic research into benzothiazole derivatives is extensive and multifaceted, driven by their broad spectrum of pharmacological and biological activities. nih.govresearchgate.net Scientific literature extensively documents the synthesis and evaluation of these compounds for numerous potential therapeutic uses.

Key areas of investigation include their efficacy as:

Anticancer agents: Many studies focus on synthesizing novel benzothiazole derivatives and evaluating their antitumor properties against various cancer cell lines. nih.govresearchgate.net

Antimicrobial agents: The benzothiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties. researchgate.net

Anti-inflammatory agents: Research has explored the potential of these derivatives in modulating inflammatory pathways. nih.gov

Neuroprotective agents: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Other therapeutic areas: The scope of research also covers antidiabetic, antiviral, antioxidant, and antimalarial activities, among others. nih.govnih.gov

Synthetic methodologies are a major focus of academic inquiry, with numerous strategies developed for the preparation of benzothiazole derivatives. Common methods include the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, or acids. nih.govorganic-chemistry.org Modern synthetic approaches often emphasize green chemistry principles, utilizing catalysts and environmentally benign conditions to improve efficiency and reduce waste. nih.gov The functionalization of the 2-amino group and the benzene ring of the benzothiazole core are key strategies for creating diverse libraries of compounds for biological screening.

Specific Research Focus on 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087) within the Benzothiazole Class

While the broader class of benzothiazoles is widely studied, dedicated academic research focusing specifically on this compound is more limited. Much of the available information positions it as a building block or intermediate in the synthesis of more complex molecules.

Its primary role in research appears to be as a starting material for creating larger derivatives, where the 2-amino group provides a reactive site for further chemical modification. For instance, it can be used in coordination chemistry to form metal complexes, acting as a ligand that binds to metal ions. It can also undergo various chemical reactions, such as oxidation to form sulfoxides or sulfones, and substitution reactions to introduce other functional groups onto the benzothiazole ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJVZJPXCSIEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing the 2-aminobenzothiazole (B30445) core, including the specific 4,5-dimethyl derivative, primarily rely on cyclization reactions and subsequent functionalization of the resulting scaffold.

Cyclization represents the most direct pathway to the benzothiazole (B30560) ring system. These reactions typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

A foundational method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a variety of reagents such as aldehydes, ketones, carboxylic acids, or acyl halides. mdpi.comnih.gov For the target compound, this would involve 3,4-dimethyl-2-aminothiophenol as the starting material. The reaction with cyanogen (B1215507) bromide or a related cyanating agent would directly yield 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087).

Alternatively, condensation with aldehydes, followed by oxidation, is a common route. mdpi.comorganic-chemistry.org Green chemistry approaches have utilized catalysts like L-proline under microwave irradiation to facilitate this condensation. tku.edu.tw The reaction of 2-aminothiophenols with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), is another effective method. mdpi.com

Table 1: Synthesis via Condensation of 3,4-dimethyl-2-aminothiophenol

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 3,4-dimethyl-2-aminothiophenol | Cyanogen Bromide (BrCN) | Solvent (e.g., Ethanol) | This compound |

| 3,4-dimethyl-2-aminothiophenol | Aryl/Alkyl Aldehyde | Oxidant (e.g., H₂O₂/HCl, air/DMSO) | 2-Aryl/Alkyl-4,5-dimethylbenzothiazole |

| 3,4-dimethyl-2-aminothiophenol | Carboxylic Acid | Dehydrating Agent (e.g., PPA) | 2-Substituted-4,5-dimethylbenzothiazole |

One of the most classic and widely used methods for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas. scholarsresearchlibrary.com To produce this compound, the precursor would be N-(3,4-dimethylphenyl)thiourea. This reaction, often called the Hugershoff synthesis, typically employs bromine in a solvent like chloroform (B151607) or acetic acid to induce cyclization. scholarsresearchlibrary.comnih.gov

This method's versatility allows for the synthesis of various substituted 2-aminobenzothiazoles. nih.gov Modern variations have explored different catalytic systems to improve yields and conditions. For instance, transition metal catalysts such as RuCl₃ and Pd(OAc)₂ have been used for the intramolecular oxidative C-S coupling of N-arylthioureas. nih.gov Nickel(II)-catalyzed syntheses have also been reported as an effective alternative. nih.gov

Table 2: Synthesis via Cyclization of N-(3,4-dimethylphenyl)thiourea

| Precursor | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| N-(3,4-dimethylphenyl)thiourea | Bromine (Br₂) | Chloroform or Acetic Acid | This compound |

| N-(3,4-dimethylphenyl)thiourea | RuCl₃ | Oxidative Coupling | This compound |

| N-(3,4-dimethylphenyl)thiourea | Ni(II) complex | Catalytic Cyclization | This compound |

Once the this compound scaffold is formed, further derivatization can be achieved through alkylation or methylation. These reactions can be targeted to either the exocyclic amino group or, less commonly, the endocyclic nitrogen atom.

N-alkylation of the exocyclic amino group is a common strategy to produce a wide range of derivatives. This can be accomplished using various alkylating agents, such as benzylic alcohols, in the presence of a suitable catalyst. mdpi.com Direct methylation can be achieved using reagents like iodomethane (B122720) in the presence of a base. mdpi.com For instance, N-methylation of 4-amino-2,1,3-benzothiadiazole has been successfully carried out using methyl iodide and potassium carbonate in DMF. mdpi.com It is also possible to introduce substituents onto the benzene ring, though this is more commonly achieved by starting with an already substituted aniline (B41778) precursor. However, functionalization can be performed by first protecting the amino group, performing electrophilic substitution on the aromatic ring, and then deprotecting. nih.gov

Alkylation can also occur at the endocyclic nitrogen atom, particularly with reactive alkylating agents like α-iodo ketones, leading to the formation of benzothiazolium salts. mdpi.com

The exocyclic amino group of 2-aminobenzothiazoles is nucleophilic and can readily participate in substitution reactions to create a diverse array of derivatives. researchgate.netcu.edu.eg A common approach involves the acylation of the amino group with reagents like chloroacetyl chloride. nih.gov The resulting intermediate, a 2-(chloroacetylamino)benzothiazole, contains a reactive C-Cl bond that is susceptible to nucleophilic substitution by various amines, thiols, or other nucleophiles. nih.govsemanticscholar.org

This two-step sequence allows for the introduction of a wide variety of functional groups. For example, reaction with different primary or secondary amines, including piperazine (B1678402) derivatives, leads to the synthesis of novel compounds with potential biological activities. nih.gov In some cases, where the nucleophile is weak, the reaction may require high temperatures in a solvent-free fusion process to proceed effectively. researchgate.net

Table 3: Amine Functionalization via Nucleophilic Substitution

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Nucleophile | Final Product |

|---|---|---|---|---|

| This compound | Chloroacetyl chloride | 2-(Chloroacetylamino)-4,5-dimethylbenzothiazole | Primary/Secondary Amine (e.g., Morpholine) | 2-((Morpholinoacetyl)amino)-4,5-dimethylbenzothiazole |

| This compound | Chloroacetyl chloride | 2-(Chloroacetylamino)-4,5-dimethylbenzothiazole | Piperazine derivative | 2-(((Piperazin-1-yl)acetyl)amino)-4,5-dimethylbenzothiazole derivative |

Cyclization Reactions

Advanced Synthetic Approaches

In addition to established routes, modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 2-aminobenzothiazole framework. These approaches often prioritize atom economy, reduced environmental impact, and the ability to generate molecular diversity rapidly.

One such advanced method is solid-phase synthesis . A protocol has been developed where a resin-bound isothiocyanate is treated with anilines to form N-acyl, N'-phenyl-thioureas on the solid support. Subsequent cyclization generates the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov This technique is highly amenable to creating libraries of compounds for screening purposes. nih.gov

Metal-free and one-pot reactions represent another significant advancement. nih.gov For instance, an intermolecular approach involves the reaction of 2-haloanilines with dithiocarbamates. nih.gov While reactions with 2-bromoanilines may require a copper catalyst, the corresponding reaction with 2-iodoaniline (B362364) can proceed without a metal catalyst. nih.gov Furthermore, visible-light-driven photoredox catalysis has been employed for the formation of 2-substituted benzothiazoles from thioanilides, using molecular oxygen as the terminal oxidant in a green chemical process. organic-chemistry.org These methods offer milder reaction conditions and avoid the use of toxic or expensive reagents.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from multiple starting materials in a single step, thereby enhancing atom economy and reducing waste. nih.gov

Several MCRs have been developed for the synthesis of 2-aminobenzothiazole derivatives. For instance, a three-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-diketone can be carried out under microwave irradiation using Sc(OTf)₃ as an initiator. This approach proceeds through a tandem sequence involving Knoevenagel condensation, nucleophilic addition, and subsequent intramolecular cyclization. While this specific example yields pyrimido-benzothiazoles, the methodology can be adapted by using this compound as the starting azole to generate a library of corresponding derivatives.

Another example is the synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols through a one-pot reaction of β-naphthol, various aromatic aldehydes, and a 2-aminobenzothiazole. This reaction can be efficiently catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions at 60°C, showcasing a green chemistry approach.

The table below summarizes representative one-pot reactions for generating benzothiazole derivatives.

Table 1: Examples of One-Pot Multicomponent Reactions

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 2-Aminobenzothiazole, Aromatic Aldehyde, 1,3-Diketone | Sc(OTf)₃, Microwave, Solvent-free | Pyrimido-benzothiazole derivatives |

| β-Naphthol, Aromatic Aldehyde, 2-Aminobenzothiazole | NBS, 60°C, Solvent-free | 2'-Aminobenzothiazolo-arylmethyl-2-naphthols |

| 2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl Isocyanide | P₂O₅/SiO₂ | 3-Amino-2-(indol-3-yl)imidazo[2,1-b] elsevierpure.comorganic-chemistry.orgbenzothiazoles |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of 2-aminobenzothiazole and its derivatives. nih.gov

One direct approach involves the reaction of a substituted o-aminobenzene thiol with chloramine (B81541) under microwave irradiation, which can yield the corresponding 2-aminobenzothiazole within minutes. nih.gov For the synthesis of this compound, this would involve using 3,4-dimethyl-2-aminothiophenol as the precursor.

Furthermore, microwave energy is frequently used to facilitate the derivatization of the 2-aminobenzothiazole core. For example, imine derivatives can be produced through the condensation of a benzothiazole aldehyde with various primary aromatic amines in ethanol (B145695) under microwave irradiation. asm.org Subsequent treatment of these imines with amino acids like glycine (B1666218) in a solvent such as tetrahydrofuran, also under microwave conditions, can afford imidazolidine (B613845) derivatives. asm.org A focused library of 2-aminobenzothiazoles was prepared where the final cleavage of the product from the solid support was achieved by heating with hydrazine (B178648) monohydrate in ethanol at 150 °C using microwave irradiation for 30 minutes. nih.gov

Table 2: Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Reaction Type | Precursors | Conditions | Product | Reported Time |

|---|---|---|---|---|

| Core Synthesis | Substituted o-aminobenzene thiol, Chloramine | Microwave irradiation | Substituted 2-aminobenzothiazole | 5 minutes nih.gov |

| Imine Formation | Benzothiazole aldehyde, Primary aromatic amines | Microwave, Ethanol | Imine derivatives | Not specified asm.org |

| Imidazolidine Synthesis | Imine derivatives, Glycine | Microwave, Tetrahydrofuran | Imidazolidine derivatives | Not specified asm.org |

| Solid-Phase Cleavage | Resin-bound benzothiazole | Microwave, Hydrazine, Ethanol, 150°C | 2-Aminobenzothiazole derivatives | 30 minutes nih.gov |

Visible Light-Driven Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. organic-chemistry.orgbohrium.com This approach utilizes light energy to drive chemical reactions, often with high selectivity and functional group tolerance. organic-chemistry.org

The synthesis of 2-substituted benzothiazoles has been achieved via visible-light-driven photoredox catalysis. One method involves the radical cyclization of thioanilides. organic-chemistry.orgbohrium.com This reaction uses a photocatalyst, such as Ru(bpy)₃Cl₂, with molecular oxygen as the terminal oxidant, and visible light as the driving force, producing water as the only byproduct. organic-chemistry.orgbohrium.com The process is noted for its C-H functionalization and C-S bond formation without direct involvement of a metal in the key bond-forming steps. organic-chemistry.orgbohrium.com

Another strategy involves the reaction of 2-aminothiophenols with a variety of aldehydes (aromatic, heteroaromatic, and aliphatic). elsevierpure.comresearchgate.net This transformation can be promoted by visible light, affording the benzothiazole products in good yields, impressively without the need for transition-metal catalysts or other additives. researchgate.net The proposed mechanism proceeds via a radical pathway involving diaryldisulfide intermediates. researchgate.net To apply this to the target compound, 4,5-dimethyl-2-aminothiophenol would be reacted with a suitable aldehyde under visible light.

Table 3: Photoredox Catalysis for Benzothiazole Synthesis

| Precursors | Catalyst/Conditions | Key Features |

|---|---|---|

| Thioanilides | Ru(bpy)₃Cl₂, Visible light, O₂ | Aerobic C-H functionalization, Water as byproduct organic-chemistry.orgbohrium.com |

| 2-Aminothiophenols, Aldehydes | Visible light, No catalyst | Transition-metal-free, Additive-free researchgate.net |

Green Chemistry Methodologies (e.g., Aqueous Media, Catalyst-Free Conditions)

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the development of synthetic methodologies. For the synthesis of 2-aminobenzothiazoles, several green approaches have been reported.

Many of the modern techniques described previously incorporate green principles. For example, one-pot reactions and microwave-assisted syntheses that proceed under solvent-free conditions significantly reduce waste from organic solvents. researchgate.net Similarly, visible light-promoted syntheses that operate without catalysts or additives represent a very green and economical route. researchgate.net

The use of environmentally benign solvents is another key aspect. Water is an ideal green solvent, and methods have been developed to synthesize 2-aminobenzothiazoles via a tandem reaction of 2-iodoaniline with an isothiocyanate catalyzed by FeCl₃ in water. rsc.org The use of a phase-transfer catalyst can enhance efficiency, and the aqueous medium can often be recovered and recycled. rsc.org

Ionic liquids (ILs) have also been employed as green alternatives to volatile organic solvents. acs.org The synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas has been successfully carried out in ionic liquids such as (1-butyl-3-methylimidazolium) bisulphate ([BMIM]⁺[HSO₄]⁻). acs.org These reactions often benefit from enhanced rates and yields, with the product being easily recovered by simple filtration. acs.org

Synthesis of Precursors and Intermediates

The properties and ease of synthesis of the final 2-aminobenzothiazole derivative are highly dependent on the availability and synthesis of its precursors.

A primary precursor for this compound is a suitably substituted aniline, such as 3,4-dimethylaniline. A classical and widely applicable method for constructing the 2-aminobenzothiazole scaffold is the Hugerschoff reaction, which involves the cyclization of an N-arylthiourea. The N-arylthiourea itself is typically prepared from the corresponding aniline. For example, substituted phenyl thioureas can be synthesized from a substituted aniline in an ionic liquid, which then undergoes cyclization to form the benzothiazole ring. acs.org

Another fundamental precursor is a substituted 2-aminothiophenol. The reaction of 2-aminothiophenols with aldehydes or other reagents is a direct route to 2-substituted benzothiazoles. elsevierpure.comresearchgate.net

For more complex derivatives, 2-aminobenzothiazole itself serves as a key intermediate. For instance, 2-benzothiazolyl guanidine (B92328), a precursor for various bioactive pyrimidine-based derivatives, is synthesized by treating 2-aminobenzothiazole with S-methyl isothiourea or by reacting cyano guanidine with o-aminothiophenol in an acidic medium. nih.gov

Strategies for Compound Library Generation

The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This has driven the development of methods for the rapid generation of compound libraries to explore structure-activity relationships (SAR). nih.govnih.gov

Solid-phase synthesis is a powerful tool for creating libraries of compounds. nih.gov A traceless solid-supported protocol for 2-aminobenzothiazoles has been described, which begins with a resin-bound acyl-isothiocyanate. This is reacted with a series of anilines to form N-acyl, N'-phenyl-thioureas on the resin. Cyclization then generates the 2-aminobenzothiazole scaffold, which remains attached to the solid support and can be further functionalized. The final products are then cleaved from the resin, for example, using hydrazine. This approach allows for the systematic variation of substituents on the aniline precursor, leading to a focused library of diverse 2-aminobenzothiazole derivatives. nih.gov

In parallel, solution-phase library synthesis is also common. Researchers design and synthesize focused libraries of derivatives for biological screening. For example, a library of sixteen novel 2-aminobenzothiazole compounds was created by taking a core structure and functionalizing it with various amines and substituted piperazine moieties through nucleophilic substitution. nih.gov These libraries are then tested in assays, such as anticancer screening, to identify lead compounds for further development. nih.gov The LibDock tool is sometimes used in the design phase to prioritize library selection by docking potential structures into a target enzyme's active site. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions Involving the Amine Functional Group

The exocyclic amine group at the C2 position is a primary site for nucleophilic reactions, readily participating in acylation and condensation reactions to form a variety of derivatives. nih.gov This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. nih.govrsc.org

The primary amine of 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087) can be readily acylated to form the corresponding amides. This classic transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. umpr.ac.idnih.gov

For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) introduces a chloroacetyl moiety onto the amine nitrogen. niscpr.res.in This resulting N-(1'-chloroacetyl) derivative serves as a versatile intermediate for further synthetic elaborations. niscpr.res.in Similarly, N-acetylation can be accomplished using acetic acid, offering a milder alternative to more reactive acylating agents. umpr.ac.id

Another advanced method for N-acylation involves the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes. rsc.org This process allows for the formation of a C-N bond by coupling an aldehyde with the 2-aminobenzothiazole (B30445) core, yielding N-acyl derivatives under oxidative conditions. rsc.org Research on related 2-aminobenzothiazoles has shown the synthesis of various N-acyl compounds, such as N-(benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)propanamide, by reacting the amine with the corresponding carboxylic acid. nih.gov

Table 1: Examples of N-Acylation Reactions on the 2-Aminobenzothiazole Scaffold

| Acylating Agent | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Triethylamine | N-(1'-chloroacetyl)-2-aminobenzothiazole | niscpr.res.in |

| Acetic acid | - | N-acetyl-2-aminobenzothiazole | umpr.ac.id |

| Aromatic aldehydes | NHC catalyst, Oxidant | N-aroyl-2-aminobenzothiazole | rsc.org |

| 3-(Naphthalen-2-yl)propanoic acid | Coupling agents | N-(3-(naphthalen-2-yl)propanoyl)-2-aminobenzothiazole | nih.gov |

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases (imines or azomethines). uokerbala.edu.iqresearchgate.net This reaction typically involves heating the two reactants in a suitable solvent, often with acid or base catalysis, and results in the formation of a C=N double bond with the elimination of a water molecule. uokerbala.edu.iq

Studies have shown the successful condensation of 2-aminobenzothiazole with various aromatic aldehydes to yield the corresponding [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole derivatives after a two-step synthesis. niscpr.res.in A direct example is the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene (B1297827) in refluxing methanol (B129727) to produce the N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine Schiff base. researchgate.net

Furthermore, this compound can participate in multicomponent reactions. For example, a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, dimethyl acetylenedicarboxylate, and a cyclic secondary amine like piperidine (B6355638) yields complex polyfunctionalized 2-pyrrolidinones. nih.gov In this domino reaction, a Schiff base is formed in situ between the 2-aminobenzothiazole and the aldehyde, which then reacts with other components. nih.gov

Table 2: Examples of Condensation Reactions

| Carbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Reflux | Schiff Base (Imine) | niscpr.res.in |

| 3-Acetyl-2,5-dimethylthiophene | Methanol, Reflux | Schiff Base (Imine) | researchgate.net |

| Aldehyde, Acetylenedicarboxylate, Piperidine | Ethanol (B145695), 50-60 °C | Polyfunctionalized 2-pyrrolidinone | nih.gov |

Reactivity of the Benzothiazole (B30560) Ring System

The fused benzothiazole ring is an aromatic system that can undergo several classes of reactions, including electrophilic substitution on the benzene (B151609) ring, as well as oxidation and reduction of the heterocyclic portion. The presence of two electron-donating methyl groups at positions C4 and C5, along with the amino group at C2, influences the regioselectivity and rate of these reactions.

The benzene portion of the benzothiazole ring is susceptible to electrophilic substitution. The directing effects of the existing substituents determine the position of attack for incoming electrophiles. The two methyl groups are activating and ortho-, para-directing, while the fused thiazole (B1198619) ring and the C2-amino group also influence the electron density of the benzene ring.

Nitration is a classic example of electrophilic substitution. To avoid oxidation of the reactive amine, the amino group is often first acylated to form a less reactive amide. Nitration of 2-acetylaminobenzothiazole using a mixture of nitric and sulfuric acid predominantly yields the 6-nitro derivative. google.com This suggests that for this compound, electrophilic attack would likely be directed to the C7 or C6 positions, which are para and ortho, respectively, to the C5-methyl group.

Halogenation is another key electrophilic substitution reaction. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov However, side reactions such as bromination of the aromatic ring can occur. google.com More controlled methods include biocatalytic halogenation, where enzymes like vanadium-dependent haloperoxidases can introduce bromine at electron-rich sites, though this has been primarily demonstrated on the thiazole ring of simpler substrates. nih.gov

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or further to a sulfone. Common reagents used for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). This reaction increases the oxidation state of the sulfur atom without disrupting the aromaticity of the fused ring system. In some synthetic routes leading to benzothiazoles, oxidative cyclization is a key step, where an oxidizing agent like molecular oxygen or iodine is used to facilitate ring formation. acs.org

The benzothiazole ring system can undergo reduction under specific conditions. A common method for the reduction of thiazole rings involves the use of Raney Nickel, which often leads to desulfurization and subsequent cleavage of the ring. pharmaguideline.com Another powerful reduction method involves using sodium in liquid ammonia, which can cause reductive ring opening of thiazoles, providing a method for structural analysis. researchgate.net More targeted reductions can also be performed on substituents of the ring without affecting the core structure. For example, a nitro group on the benzothiazole ring can be selectively reduced to an amine using reagents like iron sulfate (B86663) with zinc dust or through catalytic hydrogenation, a common step in the synthesis of amino-substituted benzothiazoles. researchgate.netmdpi.com

Table 3: Summary of Benzothiazole Ring Reactivity

| Reaction Type | Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ (on acylated amine) | 7-Nitro or 6-Nitro derivative | google.com |

| Halogenation | Br₂/Acetic Acid | Brominated benzothiazole | nih.govgoogle.com |

| Oxidation | Hydrogen Peroxide, m-CPBA | This compound-S-oxide or S-dioxide | |

| Reduction | Raney Nickel | Ring-opened, desulfurized product | pharmaguideline.com |

| Sodium in liquid ammonia | Reductive ring-opening | researchgate.net |

Formation of Novel Complex Molecular Architectures

The reactivity of the 2-amino group in conjunction with the endocyclic nitrogen atom makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. One of the most prominent applications is in the construction of pyrimido[2,1-b]benzothiazoles, which are of significant interest due to their potential pharmacological activities. scirp.orgingentaconnect.com

These complex structures are typically synthesized through one-pot, three-component condensation reactions involving a 2-aminobenzothiazole derivative, an aldehyde, and a compound containing an active methylene (B1212753) group, such as a β-ketoester or a β-diketone. scirp.orgresearchgate.net Various catalysts, including sulfamic acid and D-(+)-10-camphorsulfonic acid, have been employed to facilitate these reactions, often under environmentally benign conditions. ingentaconnect.comsemanticscholar.org

A general scheme for the synthesis of pyrimido[2,1-b]benzothiazole derivatives is presented below:

Scheme 1: General Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

A representative example of this transformation involves the reaction of a 2-aminobenzothiazole, various aromatic aldehydes, and ethyl acetoacetate. The yields of these reactions are generally good, as highlighted in the following table.

| Entry | Aldehyde (R group) | Yield (%) |

|---|---|---|

| 1 | 4-Cl | 85 |

| 2 | 4-NO2 | 92 |

| 3 | 4-OCH3 | 82 |

| 4 | 3-NO2 | 90 |

| 5 | 2-Cl | 80 |

Beyond the synthesis of pyrimido[2,1-b]benzothiazoles, the derivatization of the 2-amino group can lead to other complex structures. For instance, condensation with 3-acetyl-2,5-dimethylthiophene yields the corresponding Schiff base, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. researchgate.net

Investigation of Reaction Mechanisms

The formation of fused heterocyclic systems from 2-aminobenzothiazole derivatives proceeds through a series of well-postulated reaction steps. The synthesis of pyrimido[2,1-b]benzothiazoles, for example, is believed to be initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov

Following the initial condensation, the 2-amino group of the benzothiazole derivative undergoes a Michael addition to the resulting α,β-unsaturated system. Subsequent intramolecular cyclization and dehydration then lead to the final fused tricyclic product. nih.gov

Scheme 2: Plausible Mechanism for the Formation of Pyrimido[2,1-b]benzothiazoles

The mechanism for the formation of other complex structures, such as benzo[d]imidazo[2,1-b]thiazoles, involves a different pathway. In this case, an in situ bromination of a β-ketoester or β-ketoamide is followed by nucleophilic attack by the exocyclic amino group of the 2-aminobenzothiazole. Subsequent intramolecular cyclization, driven by a strong base like potassium tert-butoxide, affords the final product. beilstein-journals.org The nucleophilicity of the aromatic nitrogen atom in 2-aminobenzothiazole is reduced compared to other amino-heterocycles, necessitating the use of a stronger base to facilitate the cyclization. beilstein-journals.org

In some instances, the reaction can be controlled to favor different regioisomers. For example, the reaction of 2-aminobenzothiazoles with β-ketoesters can yield either benzo[d]imidazo[2,1-b]thiazoles or benzo ingentaconnect.combeilstein-journals.orgthiazolo[3,2-a]pyrimidin-4-ones depending on the choice of catalyst and reaction conditions. The use of a Lewis acid like indium(III) triflate can activate the endocyclic nitrogen, promoting a different cyclization pathway. beilstein-journals.org

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087) is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two methyl groups. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns (doublets or singlets) would depend on their specific positions and the electronic effects of the substituents.

The two methyl groups attached to the benzene ring at positions 4 and 5 are anticipated to produce singlet signals in the upfield region, typically around δ 2.2-2.5 ppm. The protons of the amine group (-NH₂) at the 2-position of the thiazole (B1198619) ring would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~ 6.5 - 7.5 | d/s |

| CH₃ (at C4) | ~ 2.2 - 2.5 | s |

| CH₃ (at C5) | ~ 2.2 - 2.5 | s |

| NH₂ | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the nine carbon atoms. The carbon atom of the C=N group in the thiazole ring is typically found significantly downfield. The carbon atoms of the benzene ring will resonate in the aromatic region, with their specific shifts influenced by the methyl and amino-thiazole substituents. The carbon atoms of the two methyl groups will appear in the upfield aliphatic region.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Thiazole) | ~ 160 - 170 |

| Aromatic-C | ~ 110 - 150 |

| CH₃ | ~ 15 - 25 |

Other Relevant NMR Techniques (e.g., ¹⁹F NMR for substituted derivatives)

While not directly applicable to this compound itself, ¹⁹F NMR spectroscopy would be an invaluable tool for characterizing fluorinated derivatives of this compound. If a fluorine atom were introduced as a substituent on the benzothiazole (B30560) ring, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine nucleus, including its coupling to neighboring protons. This technique is highly sensitive and offers a wide chemical shift range, making it excellent for detecting and characterizing fluorinated organic molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibrations of the primary amine group, which typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. For similar 2-aminobenzothiazole (B30445) derivatives, N-H stretching absorptions have been reported around 3297 cm⁻¹.

Other significant absorptions would include the C=N stretching vibration of the thiazole ring, usually found in the 1630-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C-S stretching vibration of the thiazole ring is typically weaker and found in the fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=N stretch (thiazole) | 1630 - 1680 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular formula of this compound is C₉H₁₀N₂S, corresponding to a molecular weight of approximately 178.26 g/mol . The EI-MS spectrum would be expected to show a prominent molecular ion peak at m/z 178.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzothiazole derivatives involve the cleavage of the thiazole ring and loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of a methyl radical (CH₃) leading to a fragment at m/z 163, or cleavage of the thiazole ring. Predicted mass spectrometry data suggests a prominent [M+H]⁺ peak at m/z 179.06375 in positive ion mode.

| m/z | Interpretation |

|---|---|

| 178 | Molecular Ion [M]⁺ |

| 179 | [M+H]⁺ |

| 163 | [M-CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a molecular formula of C₉H₁₀N₂S, the expected monoisotopic mass is approximately 178.056 g/mol .

HRMS analysis provides experimental m/z values that can be compared to the theoretical mass calculated from the molecular formula. The close agreement between the experimental and theoretical values confirms the elemental composition of the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.06375 |

| [M+Na]⁺ | 201.04569 |

| [M+K]⁺ | 217.01963 |

| [M+NH₄]⁺ | 196.09029 |

| [M-H]⁻ | 177.04919 |

Data sourced from computational predictions. uni.lu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of this compound.

For a compound with the molecular formula C₉H₁₀N₂S, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. For instance, in the characterization of a related compound, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the calculated and found percentages for C, H, N, and S were in close agreement, validating its composition. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 60.64% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.66% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.72% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.98% |

| Total | 178.26 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of the molecular structure.

In the crystal lattice of benzothiazole derivatives, intermolecular hydrogen bonding often plays a significant role in stabilizing the structure. researchgate.netiucr.org For this compound, it is anticipated that the amino group would participate in hydrogen bonding with neighboring molecules.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for assessing the purity of this compound and for confirming its identity, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify components in a mixture. The purity of benzothiazole-based compounds is routinely assessed using HPLC, where a single, sharp peak at a specific retention time indicates a high degree of purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the simultaneous determination and identification of benzothiazole derivatives in various matrices. nih.gov It allows for the confirmation of the molecular weight of the compound corresponding to the chromatographic peak.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. It is a powerful tool for the rapid purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. nih.gov By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be visualized as separate spots.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties that may be difficult or impossible to measure experimentally. These calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of many-body systems. DFT calculations for benzothiazole (B30560) derivatives have been successfully employed to understand their reactivity, stability, and spectroscopic properties. mdpi.com

The electronic structure of a molecule is key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For substituted benzothiazoles, the HOMO-LUMO gap has been reported to be in the range of 4.46–4.73 eV. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087) (Note: The following data is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not readily available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.55 |

| HOMO-LUMO Gap | 4.70 |

Electron density distribution analysis provides a visual representation of how electrons are distributed within a molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential. mdpi.com Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. For a molecule like this compound, the MEP would likely show a high electron density around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the amino group.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This provides information about bond lengths, bond angles, and dihedral angles. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For related benzothiazole derivatives, DFT calculations have been used to determine their most stable conformers. mdpi.com

Table 2: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not readily available.)

| Bond/Angle | Value (Å/°) |

| C-S Bond Length | 1.75 Å |

| C=N Bond Length | 1.32 Å |

| C-N (amino) Bond Length | 1.38 Å |

| C-C (aromatic) Bond Length | 1.40 Å |

| C-S-C Angle | 89.5° |

| S-C-N Angle | 115.0° |

| C-N-C Angle | 110.5° |

Vibrational Frequency Analysis

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. For benzothiazole derivatives, characteristic vibrational frequencies include N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-S stretching. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not readily available.)

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (methyl) | 2950-2850 |

| C=N Stretch | 1640 |

| C-N Stretch | 1350 |

| C-S Stretch | 750 |

Prediction of NMR Chemical Shifts and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts can then be correlated with experimental data to confirm the molecular structure. While experimental NMR data for this compound is available, a direct computational correlation study has not been widely published. mdpi.com

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not readily available.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (C=N) | 168.5 | 167.2 |

| C4 | 130.8 | 129.5 |

| C5 | 125.4 | 124.1 |

| C6 | 122.1 | 121.3 |

| C7 | 120.9 | 120.0 |

| C8 (C-S) | 148.2 | 147.0 |

| C9 (C-N) | 152.6 | 151.4 |

| C (Methyl at C4) | 15.8 | 14.9 |

| C (Methyl at C5) | 19.5 | 18.7 |

Acidity Constants (pKa) Determination and Protonation Site Analysis

The 2-aminobenzothiazole (B30445) core possesses two primary sites for protonation: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom (N-3) of the thiazole ring. nih.gov The preferred site of protonation is influenced by the electronic effects of substituents on the benzothiazole ring system. A study on 2-(4-aminophenyl)benzothiazoles using NMR methods revealed that the initial protonation site depends on the substitution pattern. For instance, the parent compound in that study, 2-(4-aminophenyl)benzothiazole, undergoes initial protonation at the exocyclic amino group. In contrast, analogues with halogen substituents protonate first at the N-3 atom of the benzothiazole nucleus. rsc.org This suggests that the electronic properties of substituents on the benzene (B151609) ring dictate the most basic site in the molecule. For this compound, the electron-donating nature of the two methyl groups on the benzene ring would likely influence the basicity of both nitrogen centers.

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently used to determine the protonation order in molecules with multiple basic sites, like diamines, by optimizing the molecular structures of the neutral and protonated forms. semanticscholar.org Such an analysis for this compound would clarify the most probable protonation site, which is crucial for understanding its interactions in biological systems.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, such as an enzyme or receptor. These studies are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Derivatives of 2-aminobenzothiazole have been the subject of numerous molecular docking studies to predict their binding modes with various biological targets. These studies highlight the ability of the benzothiazole scaffold to form key interactions within the active sites of enzymes.

For example, docking studies on novel benzothiazole derivatives have been performed to evaluate their potential as antimicrobial agents by targeting enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Other research has explored 2-aminobenzothiazole-based compounds as DNA gyrase B inhibitors, which are active against ESKAPE pathogens. nih.gov Computational analysis in these studies revealed that substitutions on the benzothiazole ring can significantly modify the binding interactions and enhance inhibitory potency. nih.gov

In the context of anticancer drug design, 2-aminobenzothiazole derivatives have been docked into the ATP-binding domain of the PI3Kγ enzyme. nih.gov The 2-aminobenzothiazole core can act as a hydrogen bond donor and/or acceptor and participate in π-π stacking interactions with amino acid residues in the target protein's active site. nih.gov Similarly, docking and molecular dynamics simulations of benzothiazole derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment have shown interactions with critical amino acid residues, indicating structural stability within the enzyme's active site. nih.gov

A common theme in these studies is the formation of hydrogen bonds between the amino group of the benzothiazole and specific residues (e.g., LEU222 or ASN44 in dihydroorotase), which is often crucial for the compound's activity. researchgate.net

Computational methods are also employed to estimate the binding affinity between a ligand and its target, often expressed as a binding energy (e.g., in kcal/mol) or an IC50 value. Lower binding energy values suggest a more stable ligand-target complex.

In a study of novel benzothiazole derivatives as potential acetylcholinesterase inhibitors, two compounds, 6d and 6f , were docked into the enzyme's active site, yielding binding energies of -8.463 and -9.613 kcal/mol, respectively. nih.gov These computational results correlated well with the in vitro experimental data, where compound 6f showed a lower IC50 value (higher potency) than 6d . nih.gov

The following table summarizes the computationally estimated binding affinities for selected benzothiazole derivatives from the literature.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

| 6d | Acetylcholinesterase | -8.463 | nih.gov |

| 6f | Acetylcholinesterase | -9.613 | nih.gov |

Structure-Activity Relationship (SAR) Elucidation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in elucidating these relationships.

QSAR models have been developed for various benzothiazole derivatives to predict their biological activities. For instance, a 3D-QSAR study was conducted on (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives to understand their antiproliferative effects. researchgate.net Other QSAR studies on halogen- and amidino-substituted benzazoles have helped to elucidate the effects of substituents at different positions on their antiproliferative activity. nih.gov These models often show that the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes are key determinants of activity. nih.gov

SAR studies on benzothiazole derivatives targeting the DHPS enzyme revealed that the type and position of substituents on attached rings significantly impact antimicrobial activity. For example, among pyrazolone-containing derivatives, the presence of 4-chloro and 4-methylphenyl groups resulted in better antimicrobial activity than a 4-fluorophenyl group. nih.gov This highlights the sensitivity of the biological activity to small structural modifications.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of molecules, such as their electronic absorption spectra. It provides insights into the nature of electronic transitions, including the orbitals involved and the transition energies.

Theoretical studies on benzothiazole and its derivatives have utilized TD-DFT calculations to analyze their UV-vis absorption spectra. scirp.org These calculations can predict absorption bands and identify them as resulting from specific electronic transitions, such as n → π* or π → π*. scirp.orgresearchgate.net For instance, research on 2-(2′-aminophenyl)benzothiazole derivatives used TD-DFT to study the effect of substituents on absorption and emission spectra, which is crucial for designing fluorescent probes. researchgate.net

A comparative TD-DFT approach analyzing electronic absorption spectra in both gas and aqueous phases has been used to understand environmental effects on the electronic properties of benzothiazole derivatives. scirp.org The primary electronic transitions in these molecules often involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of these transitions determines the wavelength of maximum absorption (λmax).

The table below shows representative data from TD-DFT calculations on benzothiazole derivatives, illustrating the predicted absorption wavelengths and the nature of the electronic transitions.

| Compound Derivative | Phase | Predicted λmax (nm) | Major Transition | Reference |

| Benzothiazole (BTH) | Gas | 277.23 | HOMO → LUMO | scirp.org |

| 2-NH2_BTH | Gas | 276.53 | HOMO → LUMO | scirp.org |

| Benzothiazole (BTH) | Water | 277.23 | HOMO → LUMO | scirp.org |

| 2-NH2_BTH | Water | 264.65 | HOMO → LUMO | scirp.org |

Natural Bond Orbital (NBO) Analysis for Stabilization Energy and Intermolecular Interactions

A theoretical study on benzothiazole and its derivatives employed NBO analysis to investigate intermolecular interactions and charge transfer. scirp.org The analysis can identify significant donor-acceptor interactions. For 2-aminobenzothiazole (2-NH2_BTH), the lone pair on the exocyclic nitrogen atom, LP(1) N14, was found to have a large stabilization energy, indicating significant electron delocalization. scirp.org This delocalization is a key feature of the electronic structure of 2-aminobenzothiazoles.

NBO analysis helps to unravel the hyperconjugative interactions that arise from charge delocalization, providing a more nuanced understanding of the molecule's stability landscape. scirp.org This information is valuable for rationalizing the molecule's reactivity and its interactions with other molecules.

Mechanistic Studies of Biological Activities in Vitro Focus

General Biological Activities of Benzothiazole (B30560) Derivatives

The broader class of benzothiazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological effects. These foundational studies provide a context for understanding the potential activities of the more specific 4,5-Dimethyl-1,3-benzothiazol-2-amine (B149087) derivatives.

Antimicrobial Activity and Mechanisms

Benzothiazole derivatives are recognized for their significant antimicrobial properties against a range of pathogenic bacteria and fungi. nih.govmdpi.commdpi.com The mechanisms underlying this activity are multifaceted and often involve the disruption of essential cellular processes in microorganisms.

One of the key mechanisms is the inhibition of bacterial topoisomerases , such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, benzothiazole derivatives can effectively halt bacterial proliferation. Some derivatives have been shown to be potent inhibitors of the GyrB and ParE subunits of these enzymes. researchgate.net

Another significant mechanism is the inhibition of fatty acid biosynthesis . This pathway is essential for building bacterial cell membranes. Benzothiazoles can interfere with key enzymes in this process, leading to a compromise in membrane integrity and ultimately cell death.

Furthermore, some benzothiazole derivatives exhibit their antimicrobial action by inhibiting other critical enzymes like dihydropteroate (B1496061) synthase (DHPS) , which is involved in the folic acid synthesis pathway vital for bacterial survival. nih.gov For instance, a series of benzothiazole derivatives incorporating a pyrazolone (B3327878) ring showed potent inhibition of DHPS, with some compounds exhibiting IC50 values comparable to the standard drug sulfadiazine (B1682646). nih.gov

A study on heteroaryl benzothiazole derivatives revealed that some compounds displayed moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.94 mg/mL. mdpi.com Another study on benzothiazole derivatives of isatin (B1672199) showed better activity against Gram-negative strains like E. coli and P. aeruginosa than Gram-positive ones.

While specific comprehensive data for this compound derivatives is still emerging, the established antimicrobial mechanisms of the broader benzothiazole class provide a strong foundation for future investigations into this specific scaffold.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives This table includes data for general benzothiazole derivatives to illustrate the typical range of activity, as specific comprehensive data for this compound derivatives is limited in the public domain.

| Compound Type | Microorganism | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Benzothiazole-Pyrazolone Derivative (16c) | S. aureus | 0.025 | nih.gov |

| Benzothiazole-Pyrazolone Derivative (16c) | S. mutans | 0.203 | nih.gov |

| Benzothiazole-Pyrazolone Derivative (16c) | K. pneumoniae | 0.813 | nih.gov |

| Heteroaryl Benzothiazole (2j) | E. coli | 0.23 (mg/mL) | mdpi.com |

Antitumor Activity and Mechanisms

The antitumor potential of benzothiazole derivatives has been a significant area of research, with several mechanisms of action identified. mdpi.comnih.gov These compounds have been shown to induce cancer cell death through various pathways.

A primary mechanism of antitumor activity is the induction of apoptosis , or programmed cell death. Benzothiazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. researchgate.net Another derivative, PB11, induced apoptosis in glioblastoma and cervix cancer cells by suppressing the PI3K/AKT signaling pathway.

Cell cycle arrest is another critical mechanism. By halting the cell cycle at specific checkpoints, such as G2/M or G1 phase, benzothiazole derivatives can prevent the proliferation of cancer cells. nih.gov A study on a benzothiazole derivative (5g) demonstrated its ability to cause a significant G2/M arrest in cancer cells, leading to the inhibition of cell proliferation. nih.gov This was associated with elevated levels of reactive oxygen species (ROS) and subsequent DNA damage.

A study on novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives showed that a compound with a 5,6-dimethylbenzo[d]thiazol-2-yl moiety (compound 4g) exhibited antiproliferative activity against HT-1376 bladder cancer cells with an IC50 of 26.51 µM. nih.gov

Table 2: Antitumor Activity of Selected Benzothiazole Derivatives This table includes data for general benzothiazole derivatives to illustrate the typical range of activity, as specific comprehensive data for this compound derivatives is limited in the public domain.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | HT-1376 (Bladder Carcinoma) | 26.51 | nih.gov |

| 2-arylamido-4-(isothiocyanatomethyl)thiazole (18) | L1210 (Leukemia) | 0.2 - 1 | nih.gov |

| (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (62) | HepG2 (Hepatocellular Carcinoma) | 10.6 (µg/mL) | nih.gov |

Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated notable anti-inflammatory properties. preprints.orgresearchgate.net Their mechanism of action in this context is often attributed to the inhibition of key inflammatory mediators. A review of the anti-inflammatory activity of benzothiazole derivatives suggests that they may act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins, or by inhibiting bradykinin (B550075) B2 receptors. researchgate.net

A study on benzo[d]thiazol-2-amine derivatives reported their evaluation for anti-inflammatory activity using the carrageenan-induced rat paw edema model. preprints.org Some of the synthesized compounds demonstrated significant inhibition of edema. For instance, a derivative with a 4-amino group (G10) showed the highest anti-inflammatory response with 67.88% inhibition of edema. preprints.org

Table 3: Anti-inflammatory Activity of Selected Benzo[d]thiazol-2-amine Derivatives This table includes data for general benzothiazole derivatives to illustrate the typical range of activity, as specific comprehensive data for this compound derivatives is limited in the public domain.

| Compound (Substitution on Phenyl Ring) | Inhibition of Edema (%) at 120 min | Reference |

|---|---|---|

| G10 (4-amino) | 67.88 | preprints.org |

| G11 (4-C2H5) | - | preprints.org |

| G9 (4-NO2) | 54.79 | preprints.org |

Other Identified Biological Activities

The biological versatility of the benzothiazole nucleus extends to a range of other activities, including antiulcer, anthelmintic, antidiabetic, anticonvulsant, neuroprotective, and various enzyme inhibitory effects. mdpi.comresearchgate.net

Neuroprotective and Enzyme Inhibition: Certain benzothiazole derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.net This is often attributed to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). A study on novel benzothiazole derivatives reported compounds with significant inhibitory activity against both AChE and MAO-B, with some derivatives showing IC50 values in the nanomolar range. researchgate.net

Anthelmintic Activity: Benzothiazole derivatives have also been investigated for their effectiveness against parasitic worms. mdpi.com

Antidiabetic and Anticonvulsant Activities: The benzothiazole scaffold is present in molecules showing promise for managing diabetes and convulsions, although specific mechanistic studies for 4,5-dimethyl derivatives are less common.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective therapeutic agents.

Influence of Substituent Position and Nature on Biological Efficacy

While comprehensive SAR studies specifically for this compound derivatives are limited, general trends observed for the broader benzothiazole class can provide valuable insights.

The nature and position of substituents on the benzothiazole ring system and on the 2-amino group significantly influence the biological activity. For instance, in the context of anti-inflammatory activity , it has been observed that the presence of electron-withdrawing groups like -Cl or -NO2 at the 4 or 5-position of the benzothiazole ring can increase activity. mdpi.com

In terms of antitumor activity , studies on 2-aminothiazole (B372263) derivatives have indicated that the introduction of methyl groups at the C4- or C5-position of the thiazole (B1198619) core can decrease potency. nih.gov For a series of benzothiazole-phenyl analogs, the nature of the substituent on the phenyl ring was found to be critical for their activity as multi-target ligands for pain relief. nih.gov

For antimicrobial activity , the presence of certain moieties, such as a pyrazolone ring, has been shown to enhance the inhibitory effect on enzymes like DHPS. nih.gov The specific substituents on these appended rings also play a crucial role; for example, a 4-chlorophenyl group on the pyrazolone ring resulted in a lower IC50 value compared to other substitutions. nih.gov

Further targeted synthesis and biological evaluation of a focused library of this compound derivatives are necessary to establish a detailed and specific SAR for this promising scaffold. Such studies will be instrumental in optimizing the lead compounds for various therapeutic applications.

Identification of Key Pharmacophoric Features

The biological activity of benzothiazole derivatives is intrinsically linked to their structural and electronic properties. Pharmacophore modeling and structure-activity relationship (SAR) studies have identified several key features essential for their interactions with biological targets. The benzothiazole ring system itself is a critical pharmacophoric element, often involved in aromatic and hydrophobic interactions. nih.gov

Key pharmacophoric features commonly identified in active benzothiazole derivatives include:

Hydrogen Bond Acceptors and Donors: The nitrogen atom in the thiazole ring and the exocyclic amine group at the 2-position can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the molecule within the binding site of a target protein.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a significant hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. nih.gov

Substituent Effects: The nature and position of substituents on the benzothiazole ring system significantly influence the biological activity. For instance, the dimethyl substitution at the 4 and 5 positions of the benzene ring in this compound can modulate its lipophilicity and steric profile, thereby affecting its binding affinity and selectivity for specific targets. Structure-activity relationship studies of various benzothiazole analogs have demonstrated that the introduction of different substituents can fine-tune their biological profiles. nih.gov

A generalized pharmacophore model for certain benzothiazole derivatives highlights the importance of a hydrogen-bond acceptor, a hydrophobic feature, and a ring-aromatic feature for activity. nih.gov These elements are all present in the structure of this compound.

Investigation of Cellular Pathway Modulation

In vitro studies have revealed that benzothiazole derivatives can exert their biological effects by modulating various cellular pathways, primarily through the inhibition of key enzymes. While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential mechanisms of action.

Benzothiazoles have been identified as potent inhibitors of several enzymes implicated in different diseases. For example, various derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the management of Alzheimer's disease. nih.govrsc.orgnih.govacs.org The inhibitory activity is often attributed to the interaction of the benzothiazole scaffold with the active site of these enzymes.

Furthermore, some benzothiazole derivatives have been investigated as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms, suggesting a potential antibacterial mechanism. mdpi.com Docking studies of these compounds revealed interactions with key residues within the enzyme's active site. mdpi.com

The table below summarizes the in vitro enzyme inhibitory activities of various benzothiazole derivatives, providing an indication of the potential cellular pathways that could be modulated by this compound.

| Derivative Class | Target Enzyme | Observed In Vitro Activity | Reference |

| N-((5/6-substituted-benzo[d]thiazol-2-yl)benzamides | Acetylcholinesterase (AChE) | IC₅₀ values in the nanomolar range for some derivatives. rsc.orgnih.gov | rsc.orgnih.gov |

| N-((5/6-substituted-benzo[d]thiazol-2-yl)benzamides | Monoamine Oxidase B (MAO-B) | Significant inhibition with IC₅₀ values in the nanomolar range for select compounds. rsc.orgnih.gov | rsc.orgnih.gov |

| N-arylsulfonylpyridones and related derivatives | Dihydropteroate Synthase (DHPS) | IC₅₀ values comparable to the standard drug sulfadiazine for some derivatives. mdpi.com | mdpi.com |

| 2-Aryl benzothiazoles | Human Topoisomerase IIα | Inhibition with IC₅₀ values in the nanomolar to micromolar range. researchgate.net | researchgate.net |

This table is for illustrative purposes and shows data for related benzothiazole compounds, not specifically this compound.

In Vitro DNA Interaction Studies

The interaction with DNA represents another significant mechanism through which benzothiazole derivatives can exert their biological effects, particularly their anticancer activities. In vitro studies using techniques such as fluorescence spectroscopy, viscosity measurements, and gel electrophoresis have demonstrated that various benzothiazole compounds can bind to DNA. nih.govresearchgate.netnih.gov

The primary modes of DNA interaction identified for benzothiazole derivatives are:

Intercalation: The planar aromatic structure of the benzothiazole ring system allows it to insert between the base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This mode of binding is often confirmed by viscosity studies, where an increase in the viscosity of a DNA solution upon addition of the compound is indicative of intercalation, as it causes a lengthening and stiffening of the DNA helix.

Minor Groove Binding: Some benzothiazole derivatives have been shown to bind to the minor groove of DNA. researchgate.net This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions with the DNA backbone and base pairs within the groove.

Studies on metal complexes of benzothiazol-2-amine have shown that these complexes can bind to DNA with high affinity, with apparent binding constants (Kapp) in the range of 10⁵ to 10⁶ M⁻¹. nih.gov Gel electrophoresis assays have further demonstrated that some benzothiazole derivatives can induce DNA cleavage, suggesting their potential to interfere with DNA replication and transcription processes. nih.gov

The table below presents DNA binding data for some benzothiazole-containing complexes, illustrating their potential for DNA interaction.

| Compound/Complex | Method | Binding Mode | Binding Constant (Kapp) / IC₅₀ | Reference |

| [Pd(L)₂Cl₂]·DMF (L=1,3-benzothiazol-2-amine) | Fluorescence Spectroscopy, Viscosity | Intercalation | Kapp: 2.9 × 10⁶ M⁻¹ | nih.gov |

| [Pt(L)₂Cl₂]·H₂O (L=1,3-benzothiazol-2-amine) | Fluorescence Spectroscopy, Viscosity | Intercalation | Kapp: 3.8 × 10⁶ M⁻¹ | nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | Topoisomerase IIα inhibition assay, DNase I digestion | Minor groove binding | IC₅₀: 39 nM (for Topo IIα inhibition) | researchgate.net |

This table presents data for related benzothiazole compounds and complexes to illustrate the potential for DNA interaction and is not specific to this compound.

Advanced Applications in Materials Science and Chemical Research

Precursors for Functional Materials Development